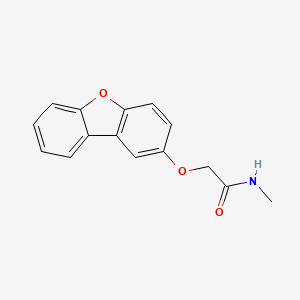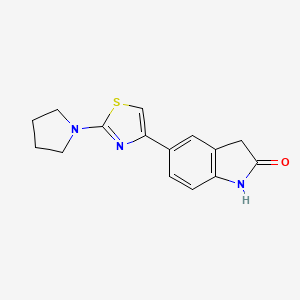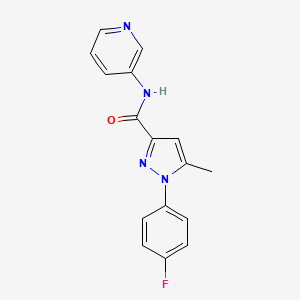![molecular formula C16H22F2N2O2 B7636024 N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7636024.png)
N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide (DFMA) is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. DFMA is a selective antagonist of the alpha7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in various physiological and pathological processes.
Mécanisme D'action
N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide selectively binds to and blocks the alpha7 nAChR, which is highly expressed in the central nervous system and is involved in various physiological and pathological processes, including learning and memory, inflammation, and neuroprotection. By blocking the alpha7 nAChR, this compound modulates the release of neurotransmitters, such as acetylcholine, dopamine, and glutamate, which are crucial for cognitive function, mood regulation, and motor control.
Biochemical and physiological effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia by enhancing the release of acetylcholine and dopamine in the brain. This compound has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases, such as Parkinson's disease and multiple sclerosis. In addition, this compound has been shown to reduce hyperactivity and impulsivity in animal models of ADHD by modulating the release of dopamine and glutamate in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide is a selective antagonist of the alpha7 nAChR, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. This compound is also relatively easy to synthesize and has a high affinity for the alpha7 nAChR. However, this compound has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide has significant potential for therapeutic applications in various neurological and psychiatric disorders. Future research should focus on optimizing the synthesis method of this compound to improve its solubility and bioavailability. In addition, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential side effects and drug interactions. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide can be synthesized using a multi-step process that involves the reaction of 3,4-difluorophenylacetic acid with 2-morpholin-4-ylacetyl chloride in the presence of a base to form the intermediate 4-(3,4-difluorophenyl)butan-2-ol. The intermediate is then treated with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst to form this compound.
Applications De Recherche Scientifique
N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD). This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In addition, this compound has been shown to reduce hyperactivity and impulsivity in animal models of ADHD.
Propriétés
IUPAC Name |
N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2/c1-12(2-3-13-4-5-14(17)15(18)10-13)19-16(21)11-20-6-8-22-9-7-20/h4-5,10,12H,2-3,6-9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTKSGQLIQJHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=C(C=C1)F)F)NC(=O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (3R)-2-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B7635949.png)

![N-(4-acetamidophenyl)-2-[(4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7635963.png)
![N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7635981.png)
![5-(6-chloro-2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridine](/img/structure/B7636004.png)


![N-benzhydryl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7636012.png)
![2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide](/img/structure/B7636018.png)
![N-[(4-fluorophenyl)methyl]-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7636021.png)
![N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B7636032.png)

